2-氧代戊二酸二甲酯

描述

Synthesis Analysis

DMOG can be synthesized through various chemical reactions, including reactions with zerovalent compounds of palladium and platinum, leading to the formation of metallacyclobutan-3-one complexes. The electrochemical behavior of DMOG has also been studied, providing insights into its reduction mechanisms and suggesting methods for its electroanalytical determination (Shah et al., 2010).

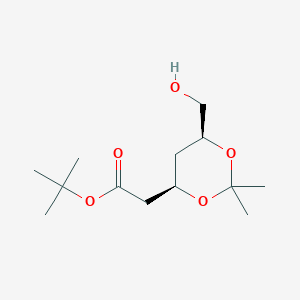

Molecular Structure Analysis

DMOG's molecular structure has been elucidated through various studies, including X-ray crystallography, which has provided detailed insights into its complexation with different metals and ligands. For instance, the complexation of Np(V) with DMOG has been examined, offering insights into thermodynamic parameters and structural aspects (Rao et al., 2010).

Chemical Reactions and Properties

DMOG undergoes various chemical reactions, including electrochemical reductions and complexation reactions. Its reaction with propargylamines, leading to the construction of a functionalized benzo[c]chromen-6-one core, showcases its versatility in synthesis (Duan et al., 2021). Furthermore, its coordination polymer with cobalt(II) demonstrates the diverse applications of DMOG in creating materials with unique structures and properties (Lee et al., 2002).

Physical Properties Analysis

The physical properties of DMOG, such as its melting point and solubility, are crucial for its application in various chemical and biological processes. Its behavior under different conditions, such as varying pH and temperature, has been extensively studied to understand its stability and reactivity.

Chemical Properties Analysis

DMOG's chemical properties, including its reactivity with different chemical agents and its role as a substrate in enzymatic reactions, are vital for its application in synthetic chemistry and biochemistry. Its involvement in 2-oxoglutarate-dependent oxygenases highlights its importance in enzymatic reactions and potential industrial applications (Peters & Buller, 2019).

科学研究应用

在氧化过程中的作用

2-氧代戊二酸二甲酯 (2OG) 参与生物过程,包括由 2OG 氧合酶催化的氧化反应,它是这些反应的共底物 . 真核生物 2OG 氧合酶在胶原蛋白生物合成、脂质代谢、DNA/RNA 修饰、转录调控和缺氧反应中发挥作用 .

参与胶原蛋白生物合成

2OG 氧合酶,其中 2-氧代戊二酸二甲酯是共底物,在胶原蛋白生物合成中发挥重要作用 . 这使其成为组织工程和再生医学领域的重要化合物。

脂质代谢

2OG 氧合酶在脂质代谢中也发挥作用 . 因此,2-氧代戊二酸二甲酯可用于与脂质代谢紊乱或与脂质代谢相关的疾病(如肥胖和心脏病)相关的研究。

DNA/RNA 修饰

2-氧代戊二酸二甲酯通过与 2OG 氧合酶的相互作用在 DNA/RNA 修饰中发挥作用 . 这可能使其成为遗传研究和遗传疾病研究的宝贵工具。

转录调控

使用 2-氧代戊二酸二甲酯作为共底物的 2OG 氧合酶参与转录调控 . 这意味着它可以用于与基因表达和调控相关的研究。

缺氧反应

2-氧代戊二酸二甲酯通过其与 2OG 氧合酶的作用参与缺氧反应 . 这可能使其成为与缺氧相关的疾病(如缺血性心脏病)研究中的宝贵化合物。

改善氧化还原平衡和线粒体功能

2-氧代戊二酸二甲酯已被发现能改善糖尿病患者肌肉周细胞的氧化还原平衡和线粒体功能 . 这表明其在治疗糖尿病血管并发症方面具有潜在的应用。

肽核酸 (PNA) 单体的合成

作用机制

Target of Action

Dimethyl 2-oxoglutarate (also known as Dimethyl α-ketoglutarate) is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of KG .

Mode of Action

Dimethyl 2-oxoglutarate interacts with its targets by serving as a substrate for these enzymes. It is involved in oxidations catalyzed by 2OG oxygenases for which it is a cosubstrate . It also upregulates HIF (hypoxia-inducible factor) by acting as a cell-permeable prolyl-4-hydroxylase inhibitor .

Biochemical Pathways

Dimethyl 2-oxoglutarate plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental biochemical pathway in carbon metabolism . It is produced by isocitrate dehydrogenase (IDH)-catalyzed decarboxylation of D-isocitrate and is converted to succinyl-CoA and CO2 by the 2OG dehydrogenase complex . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .

Result of Action

The action of Dimethyl 2-oxoglutarate results in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It also increases endogenous HIF-1α levels .

Action Environment

The action of Dimethyl 2-oxoglutarate is influenced by various environmental factors. For instance, the electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode

生化分析

Biochemical Properties

Dimethyl 2-oxoglutarate interacts with several enzymes, proteins, and other biomolecules. It is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways . The electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .

Cellular Effects

Dimethyl 2-oxoglutarate has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus . It has been shown to exert a positive effect on pericyte–endothelial cell interaction in the co-culture angiogenesis assay, independent of the diabetic status .

Molecular Mechanism

Dimethyl 2-oxoglutarate serves as a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .

Temporal Effects in Laboratory Settings

It has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus .

Metabolic Pathways

Dimethyl 2-oxoglutarate is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH) and transaminases that directly contribute to the formation of KG will be emphasized .

属性

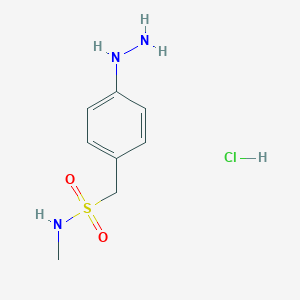

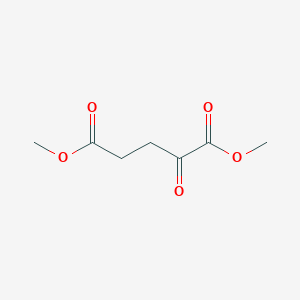

IUPAC Name |

dimethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXSLPEABAEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157251 | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13192-04-6 | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。